molecular formula C6H10O4S B017403 2-Mercaptomethylglutaric acid CAS No. 106146-19-4

2-Mercaptomethylglutaric acid

Cat. No. B017403
Key on ui cas rn: 106146-19-4
M. Wt: 178.21 g/mol
InChI Key: LDFDXRPEWZHIML-UHFFFAOYSA-N
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Patent
US05010103

Procedure details

S-Benzoyl-2-mercaptomethylglutaric acid (2 g, 7.08 mmol) was added with stirring to 2-methoxyethylamine (20 mL) kept at 0°-5° C. The resulting solution was stirred for 2 hours at 0° C. and at 30° C. for 1 hour. The thick viscous liquid was evaporated at 60° C. under vacuum to a transparent gel. The residue was dissolved in oxygen-free water (40 mL) and extracted with three portions of EtOAc. The aqueous fraction was acidified with 18% HCl and reextracted with EtOAc. The EtOAc layer was dried over Na2SO4 and evaporated to a thick gel. The residue was dissolved in a mixture of EtOAc/hexane and cooled to -18° C. overnight. The white precipitate formed was collected by filtration, washed and dried under vacuum at room temperature to yield, 1.16 g (91.8%) of the captioned product (mp 75° C.).
Name
S-Benzoyl-2-mercaptomethylglutaric acid
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
captioned product
Quantity
1.16 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([S:9][CH2:10][CH:11]([CH2:15][CH2:16][C:17]([OH:19])=[O:18])[C:12]([OH:14])=[O:13])(=O)C1C=CC=CC=1>COCCN>[SH:9][CH2:10][CH:11]([CH2:15][CH2:16][C:17]([OH:19])=[O:18])[C:12]([OH:14])=[O:13]

Inputs

Step One
Name
S-Benzoyl-2-mercaptomethylglutaric acid
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)SCC(C(=O)O)CCC(=O)O
Step Two
Name
captioned product
Quantity
1.16 g
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
COCCN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 2 hours at 0° C. and at 30° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 0°-5° C
CUSTOM
Type
CUSTOM
Details
The thick viscous liquid was evaporated at 60° C. under vacuum to a transparent gel
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in oxygen-free water (40 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with three portions of EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The EtOAc layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to a thick gel
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a mixture of EtOAc/hexane
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -18° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The white precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried under vacuum at room temperature
CUSTOM
Type
CUSTOM
Details
to yield

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
SCC(C(=O)O)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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